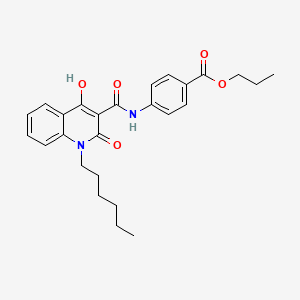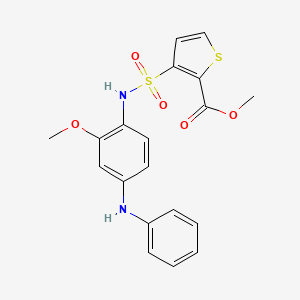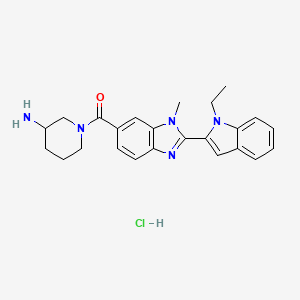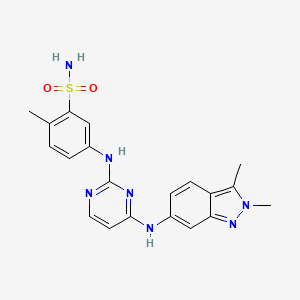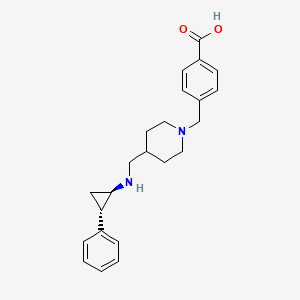
GSK2879552
Vue d'ensemble
Description
- GSK-2879552 est un inhibiteur irréversible, actif par voie orale, de la lysine-spécifique déméthylase 1 (LSD1/KDM1A) . Il présente une activité antinéoplasique potentielle.
- LSD1, également connue sous le nom de KDM1A, joue un rôle crucial dans la régulation épigénétique en déméthylant l'histone H3 lysine 4 (H3K4) .
- GSK-2879552 a suscité un intérêt en raison de son potentiel thérapeutique dans le cancer pulmonaire à petites cellules (CPPC).
Mécanisme D'action
Target of Action
GSK2879552, also known as “GSK-2879552”, “GT77Z6Y09Z”, or “4-((4-((((1R,2S)-2-Phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid”, is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is an epigenetic enzyme that demethylates specific lysine residues of histone H3, namely H3K4me1/2 and H3K9me1/2 . It is overexpressed in many types of cancers, leading to block of differentiation and increase of proliferation, migration, and invasiveness at the cellular level .
Mode of Action
This compound interacts with LSD1 by irreversibly binding to it, thereby inhibiting its enzymatic activity . This inhibition results in changes in the methylation status of histones, particularly at the H3K4 and H3K9 sites . The compound’s mechanism of action is based on the irreversible inactivation of LSD1 .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the epigenetic regulation pathways. LSD1 is involved in the control of DNA and histone modifications, which are major focuses for targeted therapies . By inhibiting LSD1, this compound disrupts these pathways, leading to changes in gene expression that can affect cell proliferation, differentiation, and other cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by rapid absorption, slow elimination, and dose-proportional exposure . These properties impact the bioavailability of the compound, influencing its therapeutic efficacy and safety profile.
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation in certain types of cancer, particularly small cell lung carcinoma (SCLC) and acute myeloid leukemia (AML) . While it shows good pharmacokinetic properties, its disease control in sclc patients was found to be poor, and it has a high rate of adverse events .
Analyse Biochimique
Biochemical Properties
GSK2879552 interacts with LSD1, a histone H3K4me1/2 demethylase found in various transcriptional co-repressor complexes . LSD1 regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1, which play vital functions during gene expression .
Cellular Effects
This compound has shown significant inhibitory effects on certain tumor types, particularly small cell lung cancer (SCLC) and acute myeloid leukemia (AML) . It has been reported that this compound treatment causes local changes near transcriptional start sites of genes whose expression increases with LSD1 inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting LSD1, leading to changes in gene expression . LSD1 suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been reported that while many tumor types appear resistant to LSD1 inhibition, specific tumor types were uniquely sensitive to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound inhibits LSD1, an enzyme that plays a key role in epigenetic regulation .
Méthodes De Préparation
- Malheureusement, les voies de synthèse et les méthodes de production industrielles spécifiques pour GSK-2879552 ne sont pas largement documentées dans la littérature disponible.
- Il est synthétisé comme un composé sélectif, actif par voie orale.
Analyse Des Réactions Chimiques
- GSK-2879552 inhibe l'activité de la déméthylase d'histone KDM1A, induisant une différenciation dans les cellules résistantes au sorafénib et réduisant les caractéristiques des cellules souches .
- Il régule à la baisse la transcription des antagonistes de Wnt dans les cellules résistantes au sorafénib et module la signalisation β-caténine .
Applications de la recherche scientifique
- GSK-2879552 a été étudié de manière approfondie dans divers contextes :
- Recherche sur le cancer : Il montre des effets antiprolifératifs dans les lignées cellulaires de CPPC et les modèles xénogreffes .
- Epigénétique : En tant qu'inhibiteur de LSD1, il affecte le remodelage de la chromatine et l'expression des gènes.
- Applications thérapeutiques potentielles : Étudié pour son rôle dans le cancer du foie, la différenciation des cellules souches et plus encore .
Mécanisme d'action
- GSK-2879552 se lie de manière irréversible à LSD1/KDM1A, empêchant la déméthylation de H3K4.
- Cette inhibition affecte les schémas d'expression des gènes, conduisant à des processus cellulaires modifiés.
Applications De Recherche Scientifique
- GSK-2879552 has been studied extensively in various contexts:
- Cancer research: It shows antiproliferative effects in SCLC cell lines and xenograft models .
- Epigenetics: As an LSD1 inhibitor, it impacts chromatin remodeling and gene expression.
- Potential therapeutic applications: Investigated for its role in liver cancer, stem cell differentiation, and more .
Comparaison Avec Des Composés Similaires
- Bien que les comparaisons détaillées soient rares, la particularité de GSK-2879552 réside dans sa sélectivité pour LSD1/KDM1A.
- Des composés similaires comprennent d'autres inhibiteurs de LSD1, mais leurs profils spécifiques diffèrent.
Propriétés
IUPAC Name |
4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRULVYSBRWUVGR-FCHUYYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401966-69-5 | |
| Record name | GSK-2879552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401966695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2879552 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2879552 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT77Z6Y09Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


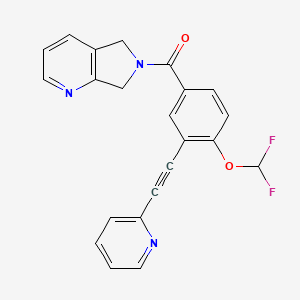
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)
